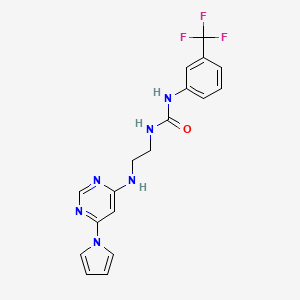

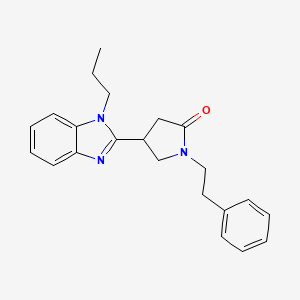

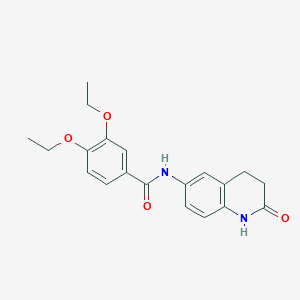

![molecular formula C11H18F2N2O2 B2889569 (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1263774-14-6](/img/structure/B2889569.png)

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound . It is a derivative of the 2,6-diazaspiro[3.4]octane core . This compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .

Synthesis Analysis

The compound was synthesized from a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process involved exploring diverse variants of the molecular periphery, including various azole substituents .Aplicaciones Científicas De Investigación

Synthesis and Conformational Analysis

Spirolactams, which are structurally similar to "(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate," have been synthesized as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, showcasing potential applications in peptide synthesis. Their conformational properties, analyzed through NMR experiments and molecular modeling, indicate that they can mimic specific peptide structures (Fernandez et al., 2002).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, which share a spirocyclic motif with the compound , has revealed insights into their molecular and crystal structures. These studies help understand how substituents on the cyclohexane ring influence supramolecular arrangements, highlighting the significance of such compounds in designing materials with specific structural properties (Graus et al., 2010).

Rearrangement Reactions

Investigations into the rearrangement reactions of oxaziridines, compounds related to azaspirocycles, provide clear evidence supporting the stereoelectronic theory. These studies underscore the utility of such compounds in understanding reaction mechanisms and designing new synthetic routes (Lattes et al., 1982).

Crystallographic Characterization

The crystallographic analysis of diazabicyclo[2.2.2]octane derivatives, which are structurally akin to the target compound, has shed light on the geometry changes upon electron loss. This research contributes to a deeper understanding of the electronic properties of spirocyclic and bicyclic compounds, which can be leveraged in the development of new materials and catalysts (Nelsen et al., 2005).

Synthetic Routes and Applications

Efficient synthetic routes have been developed for compounds closely related to "this compound," demonstrating their utility in accessing novel chemical spaces. These methodologies provide avenues for the synthesis of diverse compounds, which can serve as valuable intermediates in pharmaceuticals and materials science (Meyers et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2,6-diazaspiro[34]octane derivatives, have been found to exhibit potent antitubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

It is known that nitrofuran carboxamide chemotypes, which this compound belongs to, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .

Biochemical Pathways

The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to disrupt various biochemical processes within the bacterium, leading to its death .

Result of Action

The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to cause cellular damage, leading to the death of the bacterium .

Propiedades

IUPAC Name |

tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPRNRPYIYPRAN-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

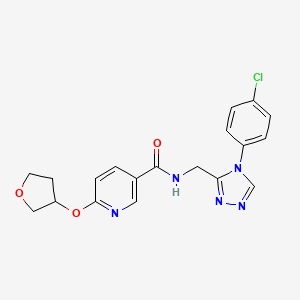

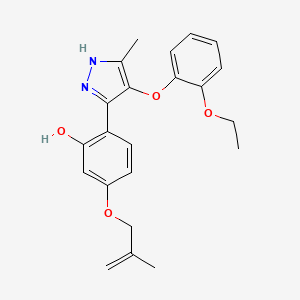

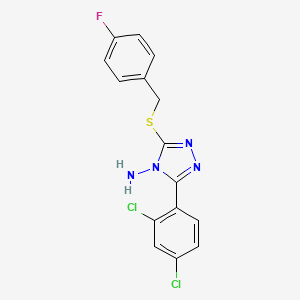

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)

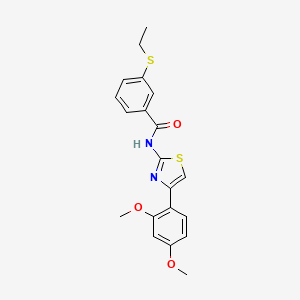

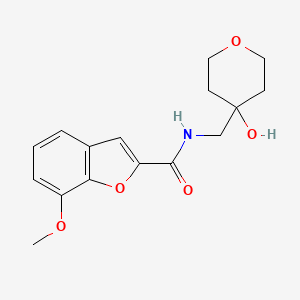

![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)

![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)

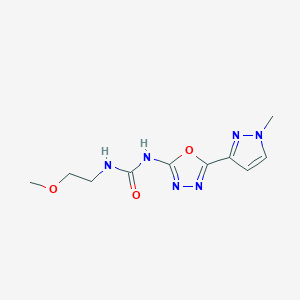

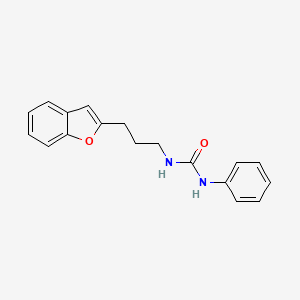

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)